

# Ricolinostat overall response rate ORR clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ricolinostat

CAS No.: 1316214-52-4

Cat. No.: S548554

Get Quote

## Overall Response Rates in Clinical Trials

| Cancer Type          | Trial Phase / Type       | Combination Regimen                   | Ricolinostat Dose | ORR (Overall Response Rate)     | Key Details & Context                                         |
|----------------------|--------------------------|---------------------------------------|-------------------|---------------------------------|---------------------------------------------------------------|
| Multiple Myeloma [1] | Phase I/II               | Bortezomib + Dexamethasone            | 160 mg daily      | 37% (14/38 patients)            | Recommended Phase II dose; well-tolerated profile [1]         |
| Multiple Myeloma [2] | Meta-analysis (5 trials) | Various (Lenalidomide, Dexamethasone) | Various           | 38% (Pooled, 95% CI: 0.29-0.48) | Analysis of 2193 patients across multiple HDAC inhibitors [2] |
| Multiple Myeloma [1] | Phase I/II (Refractory)  | Bortezomib + Dexamethasone            | 160 mg daily      | 14%                             | Subgroup of bortezomib-refractory patients [1]                |

| Cancer Type        | Trial Phase / Type     | Combination Regimen | Ricolinostat Dose | ORR (Overall Response Rate) | Key Details & Context                                                 |
|--------------------|------------------------|---------------------|-------------------|-----------------------------|-----------------------------------------------------------------------|
| Ovarian Cancer [3] | Phase Ib (Abbreviated) | Paclitaxel          | 80 mg daily       | ~33% (2/6 patients)         | Duration of Response: 23.4 and 37.3 weeks; study terminated early [3] |

## Detailed Experimental Protocols

The ORR data is derived from clinical trials following standardized designs for evaluating new cancer treatments.

- **Patient Population:** Trials involved patients with **relapsed or refractory** cancers (e.g., multiple myeloma, ovarian cancer) who had typically received prior therapies [3] [1].
- **Treatment Regimen:** **Ricolinostat** was administered **orally** on specific schedules (e.g., daily on Days 1–5 and 8–12 of a 21-day cycle, or daily on Days 1–21 of a 28-day cycle) in combination with established backbone therapies [3] [1].
- **Response Assessment:** Tumor response was rigorously evaluated using **RECIST 1.1 criteria** for solid tumors or the **International Uniform Response Criteria for Multiple Myeloma** [3] [1]. ORR is defined as the proportion of patients who achieved a complete response (CR) or partial response (PR).
- **Safety Monitoring:** Toxicity was assessed throughout the trials using the **National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE)** [3].

## Mechanism of Action and Signaling Pathways

**Ricolinostat** (ACY-1215) is a first-in-class, selective inhibitor of **Histone Deacetylase 6 (HDAC6)**. Its mechanism contributes to both anti-tumor efficacy and the mitigation of treatment side effects [3] [4].



[Click to download full resolution via product page](#)

The diagram above illustrates **Ricolinostat**'s dual mechanisms. The key pathways include:

- **Microtubule Stabilization & Protein Clearance Disruption:** By inhibiting HDAC6, **Ricolinostat** increases the acetylation of  $\alpha$ -tubulin, a key component of microtubules. This can disrupt the aggresome pathway, a critical mechanism for clearing misfolded proteins in cancer cells. Combining this with proteasome inhibitors (like bortezomib) creates a "protein traffic jam," inducing lethal cellular stress and apoptosis [3] [1].
- **Epigenetic Modulation & PI3K/Akt/mTOR Pathway Inhibition:** **Ricolinostat** treatment has been shown to upregulate microRNAs like **miR-30d**, which directly targets **PIK3R2**, a regulatory subunit of PI3K. This leads to downregulation of the **PI3K/Akt/mTOR** signaling cascade, a critical driver of cell survival, growth, and proliferation in many cancers [4].

## Important Context and Limitations

When interpreting these results, consider the following:

- **Limited Data Availability:** Clinical development of **Ricolinostat** in ovarian cancer was halted, and several trials were terminated or abbreviated early, limiting the amount of robust efficacy data [3].
- **Lack of Superiority in Neuropathy:** A Phase 2, randomized controlled trial for **diabetic peripheral neuropathy** found that **Ricolinostat was not superior to placebo** in reducing neuropathic pain, indicating its benefits may be specific to oncology applications [5].
- **Variable Efficacy:** The efficacy of **Ricolinostat** appears to be highly context-dependent, showing more promising results in hematologic malignancies like multiple myeloma compared to solid tumors in the available data [3] [1].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Ricolinostat, the First Selective Histone Deacetylase ... - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Experimental and Therapeutic Medicine [spandidos-publications.com]
3. of an abbreviated Phase Ib study of the HDAC6 inhibitor... Results [pmc.ncbi.nlm.nih.gov]
4. Ricolinostat (ACY-1215) suppresses proliferation and ... [pmc.ncbi.nlm.nih.gov]

5. A randomized, double-blind, placebo-controlled study of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ricolinostat overall response rate ORR clinical trial results].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548554#ricolinostat-overall-response-rate-orr-clinical-trial-results>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)